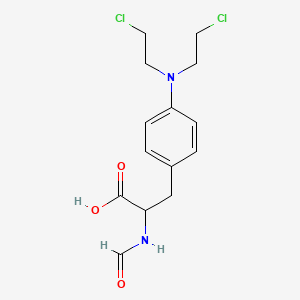![molecular formula C22H30N2O2S B11930310 (9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine CAS No. 2101782-56-1](/img/structure/B11930310.png)
(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oliceridine hydrochloride, marketed under the brand name Olinvyk, is a novel opioid medication developed by Trevena Inc. It is used for the treatment of moderate to severe acute pain in adults. Unlike traditional opioids, oliceridine hydrochloride is a biased agonist at the μ-opioid receptor, which means it preferentially activates the G-protein signaling pathway while minimizing β-arrestin recruitment. This selective activation is believed to result in fewer opioid-related adverse effects such as respiratory depression and constipation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oliceridine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the attachment of the pyridine and thiophene moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of oliceridine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oliceridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oliceridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biased agonism and receptor signaling pathways.
Biology: Investigated for its effects on cellular signaling and receptor interactions.
Medicine: Explored for its potential to provide effective pain relief with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and formulations .
Wirkmechanismus
Oliceridine hydrochloride exerts its effects by selectively activating the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. By preferentially activating the G-protein pathway, oliceridine hydrochloride provides analgesic effects while minimizing the recruitment of β-arrestin, which is associated with many adverse effects of traditional opioids. This selective activation results in effective pain relief with a potentially improved safety profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A traditional opioid agonist that activates both G-protein and β-arrestin pathways.
Fentanyl: A potent opioid agonist with similar activation of both pathways.
Tegileridine: Another biased agonist that preferentially activates the G-protein pathway
Uniqueness of Oliceridine Hydrochloride
Oliceridine hydrochloride stands out due to its biased agonism, which allows it to provide effective pain relief with potentially fewer side effects. This makes it a promising alternative to traditional opioids, especially in clinical settings where minimizing adverse effects is crucial .
Eigenschaften
CAS-Nummer |
2101782-56-1 |
|---|---|
Molekularformel |
C22H30N2O2S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9S)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
DMNOVGJWPASQDL-NRFANRHFSA-N |
Isomerische SMILES |
COC1=C(SC=C1)CNCC[C@@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Kanonische SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)
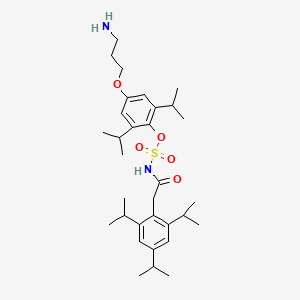

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
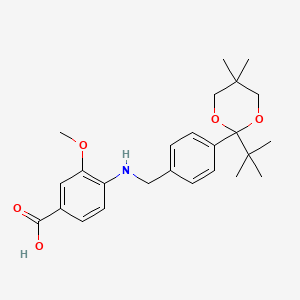

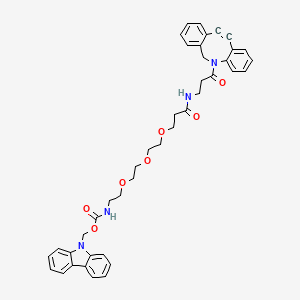
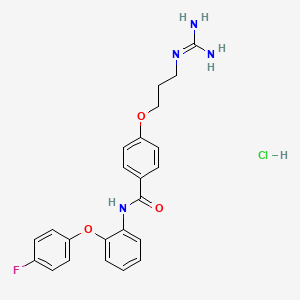
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
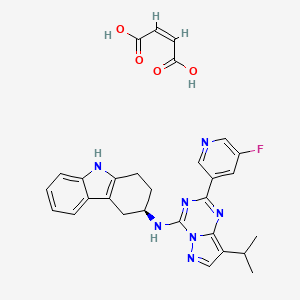
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)

